3-Bromo-4-propyl-4H-1,2,4-triazole
Description
3-Bromo-4-propyl-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole core substituted with a bromine atom at the 3-position and a propyl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions, while the propyl group influences lipophilicity and solubility. Its synthesis typically involves cyclization of thiosemicarbazides or condensation reactions, followed by bromination .
Properties
Molecular Formula |
C5H8BrN3 |
|---|---|
Molecular Weight |
190.04 g/mol |
IUPAC Name |
3-bromo-4-propyl-1,2,4-triazole |
InChI |
InChI=1S/C5H8BrN3/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3 |
InChI Key |
SGNOOLXAYJPKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NN=C1Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination of 4-Propyl-1H-1,2,4-triazole
One common and straightforward synthetic route involves the bromination of 4-propyl-1H-1,2,4-triazole using bromine in an appropriate solvent such as acetic acid. This reaction is typically conducted at room temperature, allowing selective bromination at the 3-position of the triazole ring.
- Reaction conditions:
- Reagent: Bromine (Br2)
- Solvent: Acetic acid or similar polar protic solvent
- Temperature: Ambient (room temperature)
- Workup: Filtration and recrystallization to isolate the pure product
This method is favored for its simplicity and moderate yields, suitable for laboratory-scale synthesis.
Synthesis via Chloro-derivative Intermediate and Amine Substitution
A more elaborate synthetic pathway involves the preparation of a chloro-derivative intermediate, which is then reacted with an amine to introduce the propyl group, followed by bromination.
- Step 1: Preparation of a reactive chloro-derivative from a bis(4-bromobenzoyl)hydrazine precursor using phosphorus pentachloride (PCl5) in toluene under reflux conditions.
- Step 2: Reaction of the chloro-derivative with excess butylamine or propylamine to form the corresponding 4-alkyl-4H-1,2,4-triazole derivative.
- Step 3: Bromination or further functionalization to introduce the bromine atom at the 3-position.
This method has been reported to yield the 4-alkyl-4H-1,2,4-triazole derivatives in yields up to 73% under optimized conditions (Table 1).
| Entry | PCl5 Ratio (equiv.) | Temp. (°C) | Time (min) | Yield of Chloro-derivative (%) | Amine Ratio (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of 4-alkyl-4H-1,2,4-triazole (%) |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 1:2 | 20 | 60 | 60 | 1:2 | Chloroform | 61 | 10 | 33 |
| 2 | 1:2 | 110 | 60 | 50 | 1:2 | Toluene | 110 | 10 | 50 |
| 3 | 1:2 | 110 | 5 | 80 | 1:4 | Toluene | 110 | 10 | 71 |
| 4 | 1:4 | 110 | 5 | 56 | 1:4 | Toluene | 110 | 20 | 73 |
Table 1: Optimization of reaction conditions for chloro-derivative formation and subsequent amine substitution to yield 4-alkyl-4H-1,2,4-triazole derivatives.
Suzuki Cross-Coupling for Functionalization
Although Suzuki cross-coupling is more commonly applied to 3,5-diaryl-4-alkyl-4H-1,2,4-triazoles, the methodology provides insight into the preparation of brominated triazole derivatives as intermediates.
- Catalyst: Pd(PPh3)4 (5 mol%)
- Phase transfer catalyst: Tetrabutylammonium bromide (NBu4Br, 10 mol%)
- Base: Potassium carbonate (K2CO3)
- Solvent system: Biphasic toluene/water/ethanol
- Temperature: Reflux (~130 °C)
- Reaction time: 4–12 hours
This method allows the preparation of brominated triazole intermediates that can be further functionalized by coupling with boronic acids, enhancing the diversity of 1,2,4-triazole derivatives.
Reaction Analysis and Mechanistic Insights
Substitution Reactions
The bromine atom at the 3-position is reactive towards nucleophilic substitution, enabling the synthesis of various derivatives such as azido, thio, and alkoxy-substituted triazoles.
- Typical nucleophiles: Sodium azide, potassium thiolate, alkoxides
- Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
- Products: 3-azido-4-propyl-4H-1,2,4-triazole, 3-thio-4-propyl-4H-1,2,4-triazole, 3-alkoxy-4-propyl-4H-1,2,4-triazole.
Oxidation and Reduction Reactions
- Oxidation: The propyl group can be oxidized to alcohol or carboxylic acid derivatives using oxidants such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
- Reduction: The triazole ring can be reduced to dihydrotriazoles using hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Direct bromination | Bromine, acetic acid, room temperature | Moderate | Simple, suitable for small scale |
| Chloro-derivative + amine | PCl5, toluene, reflux; amine substitution | Up to 73 | Multi-step, higher yield, scalable |
| Suzuki cross-coupling (precursor) | Pd(PPh3)4, NBu4Br, K2CO3, toluene/H2O/EtOH, reflux | High | For further functionalization of brominated triazoles |
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes reduction to form aromatic amines, while selective reduction of other functional groups is achievable under controlled conditions.
Key Findings :
-
Catalytic hydrogenation preserves stereochemistry at chiral centers .
-
Sodium borohydride/copper chloride systems enable nitro reduction without affecting hydroxyl or amino groups .
Oxidation Reactions
Hydroxyl groups are susceptible to oxidation, with selectivity dependent on reaction conditions.
Stereochemical Impact :
Oxidation at C1 hydroxyl retains the (2R) configuration but eliminates chirality at C1 .
Substitution Reactions
The amino group participates in nucleophilic substitutions, enabling derivatization.
Alkylation
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 80°C, 6h | N,N-dimethyl derivative | Intermediate for antimicrobial agents |
| Benzyl bromide | Et₃N, THF, reflux | N-benzyl derivative | Prodrug synthesis |
Kinetics :
Acylation
| Acylating Agent | Product | Use Case |
|---|---|---|
| Acetyl chloride | N-acetyl derivative | Stability enhancement |
| Tosyl chloride | N-tosyl derivative | Crystallization aid |
Salt Formation
The amino group forms stable salts with acids, improving solubility and crystallinity.
| Acid | Molar Ratio | Salt Type | Melting Point | Reference |
|---|---|---|---|---|
| HCl | 1:1 | Hydrochloride | 163–165°C | |
| L-(+)-Tartaric acid | 1:1 | Tartrate | 182–184°C | |
| Sulfuric acid | 1:1 | Sulfate | 175–177°C |
Applications :
Stereospecific Reactions
The (1S,2R) configuration influences reaction pathways:
-
Enzymatic resolution : ω-Transaminases selectively modify the amino group without racemization .
-
Chiral catalysts : The compound serves as a ligand in asymmetric hydrogenation (e.g., Ru-based systems) .
Stability Under Conditions
| Parameter | Effect | Data Source |
|---|---|---|
| pH < 2 | Degradation of nitro group | |
| pH > 9 | Epimerization at C2 | |
| UV light | Nitro → nitroso conversion |
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Triazoles, including 3-bromo-4-propyl-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit potent antibacterial and antifungal activities. For instance:
- Antibacterial Efficacy : A study demonstrated that triazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. Compounds with specific substitutions at the triazole ring enhanced their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Antifungal Properties : The compound has also been evaluated for its antifungal activity. For example, derivatives containing a triazole moiety were found to inhibit fungal growth effectively, making them potential candidates for developing new antifungal agents .
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 0.25 - 8 | |
| This compound | Antifungal | < 10 |
2. Anticancer Potential
Recent studies have indicated the potential of triazole derivatives in cancer therapy. The structural modifications on the triazole ring can lead to compounds with anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, certain 1,2,4-triazoles have been shown to inhibit tubulin polymerization and induce apoptosis in cancer cells .
Agricultural Applications
1. Agrochemical Development
Triazoles are widely utilized in agriculture as fungicides due to their ability to inhibit fungal growth. The compound under discussion has shown promise in this area:
- Fungicidal Activity : Research has highlighted that triazole-based fungicides can effectively control various fungal pathogens affecting crops. The ability of these compounds to disrupt fungal cell membrane synthesis makes them valuable in crop protection strategies .
Material Science Applications
Triazoles are also being explored for their applications in material science due to their unique chemical properties:
1. Corrosion Inhibition
Studies have shown that triazole derivatives can serve as effective corrosion inhibitors for metals by forming protective films on their surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments .
Case Studies
Case Study 1: Antimicrobial Properties
A series of synthesized triazole derivatives were tested against various bacterial strains. The results indicated that certain modifications on the triazole ring significantly enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin and levofloxacin. Notably, compounds with electron-donating groups exhibited improved potency against MRSA .
Case Study 2: Agricultural Application
In a field trial assessing the efficacy of triazole-based fungicides on wheat crops, it was observed that the application of these compounds resulted in a substantial reduction in fungal infections and improved crop yield compared to untreated controls .
Mechanism of Action
The mechanism of action of 3-Bromo-4-propyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: The inhibition of these molecular targets can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. This makes it a potential candidate for anticancer and antimicrobial therapies.
Comparison with Similar Compounds
Key Observations:
- Substituent Position : Bromine at the 3-position (target compound) vs. 2-bromophenyl in derivatives alters electronic distribution and steric hindrance, impacting reactivity and biological activity.
- Complexation Behavior : SB1 and SB2 form metal complexes with distinct geometries (trigonal bipyramidal vs. octahedral), influenced by their substituents, whereas the target compound is primarily a ligand precursor .
Spectral and Analytical Data Comparison
- IR Spectroscopy: Target compound: Expected C-Br stretch ~533 cm⁻¹ (similar to 6k in ) . SB1/SB2: Additional peaks for C=N (1595 cm⁻¹) and NO₂ () .
- ¹H-NMR :
Biological Activity
3-Bromo-4-propyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
1,2,4-triazoles are known for their broad-spectrum antimicrobial activities. The presence of the triazole ring enhances the interaction with biological targets such as enzymes and receptors. Research indicates that compounds within this class exhibit:
- Antibacterial Activity : Numerous studies have demonstrated that 1,2,4-triazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, newly synthesized derivatives have shown effectiveness against resistant strains like Staphylococcus aureus and Escherichia coli . The introduction of bromine at specific positions has been reported to enhance antibacterial potency .
- Antifungal Activity : Triazole compounds are widely used in antifungal therapies due to their mechanism of inhibiting ergosterol biosynthesis in fungal cell membranes. This is crucial for the development of antifungal agents like itraconazole and voriconazole . Studies have shown that 3-bromo derivatives can exhibit higher antifungal activity compared to traditional agents .
Anticancer Activity
The anticancer potential of 1,2,4-triazoles has been explored extensively. Compounds with this scaffold have demonstrated:
- Inhibition of Tumor Growth : Various studies indicate that triazole derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
- Mechanisms of Action : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and inhibit angiogenesis. Molecular docking studies suggest that triazole derivatives can interact with key proteins involved in cancer progression .
Other Pharmacological Activities
1,2,4-triazoles also exhibit a range of other biological activities:
- Anti-inflammatory Effects : Some triazole derivatives have shown promise in reducing inflammation through various pathways .
- Anticonvulsant Properties : Research indicates that certain triazole compounds can exert anticonvulsant effects in animal models .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Triazole Ring : The nature and position of substituents on the triazole ring significantly affect biological activity. For instance, halogen substitutions often enhance antibacterial potency .
- Alkyl Chain Length : Variations in alkyl chain length can influence solubility and bioavailability, impacting overall efficacy .
Table: Summary of Biological Activities
Case Study 1: Antibacterial Efficacy
A recent study evaluated a series of 1,2,4-triazole derivatives for their antibacterial activity against resistant strains. Among them, a compound with a 3-bromopropyl substitution showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics like ceftriaxone. This highlights the potential for developing new antibiotics based on triazole scaffolds .
Case Study 2: Anticancer Potential
In vitro studies on MCF-7 cells demonstrated that specific triazole derivatives could reduce cell viability by over 70% at concentrations below 10 µM. These findings support further investigation into their use as chemotherapeutic agents .
Q & A
How can researchers synthesize 3-Bromo-4-propyl-4H-1,2,4-triazole with high yield, and what parameters influence reaction efficiency?
Basic Research Question
The synthesis of this compound typically involves nucleophilic substitution or cyclization reactions. A method adapted from triazole chemistry includes refluxing precursors in polar aprotic solvents (e.g., DMSO) for extended periods (~18 hours), followed by crystallization. For example, similar triazole derivatives (e.g., 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) were synthesized with 65% yield by refluxing hydrazide derivatives in DMSO, followed by cooling and filtration . Key parameters include:
- Reaction time : Prolonged reflux improves cyclization.
- Solvent choice : DMSO enhances solubility of intermediates.
- Temperature control : Cooling steps prevent decomposition.
What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Basic Research Question
Structural confirmation relies on IR (C-Br stretching ~500–600 cm⁻¹), ¹H/¹³C NMR (propyl group signals: δ 0.9–1.6 ppm for CH₃ and CH₂; triazole ring protons δ 7–8 ppm), mass spectrometry (m/z for molecular ion and bromine isotope patterns), and elemental analysis (C, H, N, Br % validation). For example, 4-amino-1,2,4-triazole derivatives were confirmed via these methods, with NMR resolving substituent positions .
How can HPLC methods be optimized to detect impurities in this compound samples?
Advanced Research Question
HPLC optimization requires:
- Column selection : C18 columns for polar impurities (e.g., 4-amino-1,2,4-triazole).
- Mobile phase : Gradient elution with acetonitrile/water (acidified with 0.1% TFA) improves resolution.
- Validation criteria : Relative standard deviation (RSD) of peak areas <2%, theoretical plates ≥1500, and specificity testing against related impurities .
A study on bromide triazolium tablets achieved reproducibility by adhering to these parameters, enabling detection of 0.1% impurity levels .
What safety protocols are essential for handling this compound in the laboratory?
Basic Research Question
Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in sealed containers away from oxidizers, at <25°C.
- Spill management : Collect spills in inert containers and avoid environmental release .
The compound’s GHS classification (acute toxicity, skin sensitization) mandates strict adherence to these protocols .
How can crystallographic data for this compound be refined using SHELX software, and what are its limitations?
Advanced Research Question
SHELXL is widely used for small-molecule refinement. Steps include:
Data integration : Use SHELXS for initial phase solution.
Refinement : SHELXL for least-squares optimization, accounting for bromine’s high electron density.
Validation : Check for overfitting using R-factors and displacement parameters.
Limitations: SHELX struggles with severe disorder or twinning; supplementary tools (e.g., Olex2) may be needed for complex cases .
How do researchers resolve contradictions in biological activity data for triazole derivatives?
Advanced Research Question
Discrepancies in activity data (e.g., varying IC₅₀ values) may arise from:
- Assay conditions : Differences in cell lines/pH (e.g., triazole Schiff bases showed variable antimicrobial activity depending on substituents ).
- Sample purity : Impurities >0.5% can skew results, necessitating rigorous HPLC validation .
- Structural analogs : Compare with derivatives (e.g., TYK2 inhibitors) to identify critical functional groups .
What strategies are employed to enhance the pharmacological profile of this compound?
Advanced Research Question
Modifications include:
- Functionalization : Introduce electron-withdrawing groups (e.g., nitro) to improve bioavailability.
- Prodrug design : Mask polar groups (e.g., via esterification) for better membrane penetration.
- Structure-activity relationship (SAR) studies : Test analogs (e.g., fluorobenzyl-thio derivatives) to optimize target binding .
How are computational methods used to predict the reactivity and stability of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
